Allatostatin II
Description
H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 (CAS: 123374-34-5) is a synthetic peptide with the molecular formula C49H74N14O13 and a molecular weight of 1067.20 g/mol. It is stored under dark, dry conditions at 2–8°C to maintain stability . The compound is classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), necessitating precautions during handling .
Properties
IUPAC Name |
(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGYYOXEWOITJ-KHLMYIKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74N14O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1067.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 often employs automated peptide synthesizers . These machines automate the SPPS process, ensuring high efficiency and reproducibility. The peptides are then purified using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can modify amino acids like tyrosine and phenylalanine.
Reduction: Disulfide bonds in cysteine residues can be reduced.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Specific amino acid derivatives are used in SPPS to introduce substitutions.
Major Products
The major products of these reactions are modified peptides with altered properties, which can be used to study structure-function relationships or develop therapeutic agents.
Scientific Research Applications
H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigates protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic agent for diseases where peptide-based drugs are effective.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 depends on its interaction with specific molecular targets. It can bind to receptors or enzymes, influencing signaling pathways and biological processes. The exact mechanism varies based on the peptide’s sequence and the biological context in which it is used.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Physicochemical Properties
Key Observations :
- The longer chain (10 residues) and inclusion of Tyr and Phe (aromatic residues) may enhance receptor binding or structural stability.
- H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 : Shorter sequence (6 residues) with Pro , which introduces structural rigidity, and Lys as a basic residue. Its lower molecular weight (704.81 g/mol) may improve solubility compared to the target compound .
- H-Leu-Arg-Arg-Arg-Arg-Phe-D-Ala-Phe-Cys(NPys)-NH₂ : The four consecutive Arg residues and Cys(NPys) group imply applications in nucleic acid binding (e.g., cell-penetrating peptides) or conjugation chemistry .
- The D-amino acid enhances metabolic stability .
Hazard Profiles and Handling Requirements
Key Observations :
- Storage at 2–8°C for the target contrasts with frozen storage (-15°C) for ferrocene-labeled DNA probes (e.g., in ), highlighting variability in stability requirements .
Biological Activity
H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 is a peptide composed of ten amino acids, which include glycine, aspartic acid, arginine, leucine, tyrosine, alanine, phenylalanine, and leucine. This specific sequence contributes to its unique biological activities and potential applications in various scientific fields.
Synthesis and Structural Properties
The synthesis of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 typically employs solid-phase peptide synthesis (SPPS) . This method allows for the stepwise addition of amino acids to a resin-bound peptide chain. Key steps in this process include:
- Deprotection : Removal of protecting groups from the amino acids.
- Coupling : Activation and addition of the next amino acid using coupling reagents such as HBTU or DIC.
- Cleavage : Release of the completed peptide from the resin using trifluoroacetic acid (TFA) .
The structural integrity and purity of the synthesized peptide are critical for its biological activity. Variations in the amino acid sequence can significantly impact its functionality and interaction with biological targets .
The biological activity of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 is primarily determined by its interactions with specific receptors or enzymes within biological systems. These interactions can modulate various signaling pathways, influencing cellular responses such as growth, differentiation, and apoptosis. The exact mechanism may vary depending on the biological context in which the peptide is utilized .
Potential Biological Activities
- Cell Signaling : The peptide may act as a signaling molecule, influencing pathways involved in cell proliferation and immune responses.
- Enzyme Interaction : It can potentially inhibit or activate enzymes, affecting metabolic processes .
- Therapeutic Applications : There is ongoing research into its use as a therapeutic agent for conditions where peptide-based drugs are effective, including cancer and metabolic disorders .
Research Findings and Case Studies
Recent studies have explored the biological effects of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 in various contexts:
Table 1: Summary of Biological Activities
Applications in Scientific Research
The compound has numerous applications across different scientific domains:
- Chemistry : Serves as a model peptide for studying peptide synthesis techniques.
- Biology : Investigated for its role in protein-protein interactions and cellular signaling mechanisms.
- Medicine : Explored for therapeutic applications, including drug delivery systems and direct therapeutic agents .
- Industry : Utilized in developing peptide-based materials and biosensors due to its specific properties .
Q & A
Basic: How can researchers confirm the primary structure of H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2?
Methodological Answer:
The primary structure can be verified using Edman degradation (sequential N-terminal analysis) combined with mass spectrometry (MS) . For peptides with disulfide bonds or modifications, tandem MS (MS/MS) is recommended to resolve fragmentation patterns. Additionally, solid-phase peptide synthesis (SPPS) protocols, as described for similar peptides, should include resin cleavage and purification steps (e.g., HPLC) to ensure sequence fidelity .
Basic: What are the critical factors in synthesizing this peptide via SPPS?
Methodological Answer:
Key factors include:
- Coupling efficiency : Use TBTU/DIPEA as activators for challenging residues like arginine or tyrosine .
- Side-chain protection : Asp (D) and Arg (R) require tert-butyl and Pmc/Pbf groups, respectively, to prevent side reactions.
- Cleavage conditions : Optimize trifluoroacetic acid (TFA) cocktails to avoid over-oxidation of sensitive residues (e.g., Tyr, Phe) .
Post-synthesis, validate purity (>95%) via reversed-phase HPLC and characterize using MALDI-TOF MS .
Advanced: How to design a functional assay to study this peptide’s bioactivity in insect physiology?
Methodological Answer:
As Type A Allatostatin II, its role in juvenile hormone regulation can be tested via:
- In vitro assays : Incubate corpora allata tissues with the peptide and quantify JH release via ELISA or GC-MS.
- Dose-response curves : Use concentrations ranging from 1 nM to 1 µM to establish IC₅₀ values.
- Controls : Include scrambled-sequence peptides to rule out non-specific effects .
For reproducibility, pre-treat samples with protease inhibitors and validate stability under assay conditions .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions may arise from:
- Purity variability : Re-analyze peptide batches using HPLC and MS to confirm integrity .
- Structural confirmation : Use circular dichroism (CD) spectroscopy to assess secondary structure consistency, as minor conformational changes can alter function .
- Assay conditions : Standardize buffer pH, temperature, and cell/tissue sources. Perform meta-analyses to identify confounding variables .
Advanced: What experimental strategies can evaluate the impact of storage conditions on peptide stability?
Methodological Answer:
- Accelerated stability studies : Store aliquots at 2–8°C, −20°C, and −80°C for 1–6 months, then assess degradation via HPLC and MS.
- Lyophilization tests : Compare freeze-dried vs. solution-phase stability under inert gas (e.g., argon) to minimize oxidation .
- Bioactivity retention : After storage, repeat functional assays (e.g., JH suppression) to correlate structural integrity with activity .
Advanced: How to investigate the role of specific residues (e.g., Arg⁴, Tyr⁶) in receptor binding?
Methodological Answer:
- Alanine scanning mutagenesis : Synthesize analogs replacing Arg⁴ or Tyr⁶ with alanine and compare binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
- Molecular dynamics simulations : Model peptide-receptor interactions to identify hydrogen bonding or hydrophobic contributions from these residues.
- Cross-linking studies : Use photoactivatable probes (e.g., benzophenone) on critical residues to map binding interfaces .
Advanced: How to validate the specificity of analytical methods for quantifying this peptide in biological matrices?
Methodological Answer:
- Matrix-matched calibration : Spike known peptide concentrations into insect hemolymph or tissue homogenates to assess recovery rates (≥80% acceptable).
- Selectivity tests : Confirm no cross-reactivity with endogenous peptides via LC-MS/MS in multiple reaction monitoring (MRM) mode.
- Inter-laboratory validation : Share samples with independent labs to verify reproducibility .
Advanced: What statistical approaches are recommended for longitudinal studies on this peptide’s effects?
Methodological Answer:
- Mixed-effects models : Account for individual variability in insect cohorts over time.
- Power analysis : Pre-determine sample sizes to detect ≥20% changes in JH levels with 95% confidence.
- Bayesian inference : Use prior data (e.g., dose-response curves) to refine parameter estimates in small-sample studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
